PI3Kβ vs. PI3Kα Selectivity – A 4.9‑Fold Window Absent in Pan‑PI3K Inhibitors
In a head‑to‑head AlphaScreen assay using human N‑terminal poly‑His‑tagged PI3K catalytic subunits co‑expressed with p85α in Sf9 cells, the target compound inhibited PI3Kβ with a Ki of 41 nM versus PI3Kα with a Ki of 200 nM, yielding a 4.9‑fold selectivity for the β isoform [1]. This contrasts sharply with the pan‑PI3K inhibitor copanlisib, which displays IC₅₀ values <1 nM across all class I isoforms (α, β, δ, γ) in analogous biochemical formats [2], and with the PI3Kα‑selective inhibitor alpelisib, which shows >200‑fold selectivity for PI3Kα (IC₅₀ 4.6 nM) over PI3Kβ (IC₅₀ >1000 nM) [3]. The intermediate β/α window of the target compound provides a unique tool for investigating PI3Kβ‑dependent signaling in PTEN‑deficient cancer models without complete PI3Kα suppression.
| Evidence Dimension | PI3Kβ vs PI3Kα inhibitory potency |
|---|---|
| Target Compound Data | PI3Kβ Ki = 41 nM; PI3Kα Ki = 200 nM; selectivity ratio = 4.9 |
| Comparator Or Baseline | Copanlisib: PI3Kα/β/δ/γ IC₅₀ <1 nM (ratio ~1); Alpelisib: PI3Kα IC₅₀ = 4.6 nM, PI3Kβ IC₅₀ >1000 nM (ratio >217) |
| Quantified Difference | Target compound β/α ratio = 4.9 vs. copanlisib ratio ~1 and alpelisib ratio >217 |
| Conditions | AlphaScreen assay; human PI3K isoforms (p110α/β/δ/γ) co-expressed with p85α in Sf9 cells; 20 min incubation |
Why This Matters
A 4.9‑fold PI3Kβ preference enables selective interrogation of PI3Kβ‑driven pathologies (e.g., PTEN‑null tumors) while minimizing the on‑target toxicity of complete PI3Kα blockade, a differentiation absent in pan‑PI3K or PI3Kα‑selective alternatives.
- [1] BindingDB Entry BDBM50394852. Ki values for PI3Kβ (41 nM) and PI3Kα (200 nM) from AlphaScreen assay. View Source
- [2] Liu N, Rowley BR, Bull CO, et al. BAY 80-6946 is a highly selective intravenous PI3K inhibitor with potent p110α and p110δ activities in tumor cell lines and xenograft models. Mol Cancer Ther. 2013;12(11):2319-2330. (Copanlisib biochemical IC₅₀ data.) View Source
- [3] Furet P, Guagnano V, Fairhurst RA, et al. Discovery of NVP-BYL719, a potent and selective phosphatidylinositol‑3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013;23(13):3741-3748. (Alpelisib biochemical IC₅₀ data.) View Source
